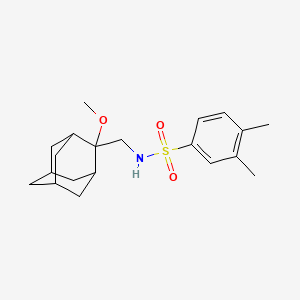

(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

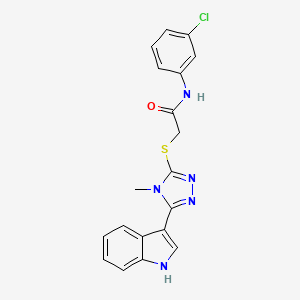

“(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone” is a biochemical used for proteomics research . It has a molecular formula of C18H17N3O2S and a molecular weight of 339.42 .

Physical And Chemical Properties Analysis

“(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone” is an amine-based curing agent that facilitates the formation of heat-resistant epoxy-based adhesive systems . It has an amine hydrogen equivalent weight of 62 .Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone:

Proteomics Research

(3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is widely used in proteomics research. This compound is valuable for studying protein structures and functions due to its ability to interact with various proteins and peptides. It helps in identifying and quantifying proteins in complex biological samples, aiding in the understanding of cellular processes and disease mechanisms .

Antifungal Activity

This compound has shown significant antifungal properties. Research indicates that sulfone derivatives, including (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone, exhibit potent antifungal activities against a variety of plant pathogenic fungi. These properties make it a potential candidate for developing new antifungal agents for agricultural applications .

Medicinal Chemistry

In medicinal chemistry, (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is explored for its potential therapeutic applications. Its structure allows it to interact with biological targets, making it a candidate for drug development. It has been studied for its potential anti-inflammatory, anticancer, and antiviral activities .

Material Science

This compound is also used in material science for the development of advanced materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific characteristics, such as enhanced durability and resistance to environmental factors .

Environmental Chemistry

In environmental chemistry, (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is used to study the degradation and interaction of pollutants. Its ability to bind with various environmental contaminants makes it useful for developing methods to detect and remove harmful substances from the environment .

Biochemical Research

Biochemical research benefits from this compound due to its ability to interact with enzymes and other biomolecules. It is used to study enzyme kinetics and mechanisms, providing insights into biochemical pathways and potential therapeutic targets .

Agricultural Chemistry

In agricultural chemistry, (3-Aminophenyl)(2,4’-diaminobiphenyl-4-yl)sulfone is investigated for its potential as a pesticide or herbicide. Its antifungal properties are particularly valuable for protecting crops from fungal infections, contributing to increased agricultural productivity .

Pharmaceutical Development

Finally, this compound is crucial in pharmaceutical development. Its diverse biological activities make it a promising lead compound for developing new drugs. Researchers are exploring its potential to treat various diseases, including cancer, infectious diseases, and inflammatory conditions .

properties

IUPAC Name |

2-(4-aminophenyl)-5-(3-aminophenyl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c19-13-6-4-12(5-7-13)17-9-8-16(11-18(17)21)24(22,23)15-3-1-2-14(20)10-15/h1-11H,19-21H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSVALUVLFXVSNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)C2=CC(=C(C=C2)C3=CC=C(C=C3)N)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Aminophenyl)(2,4'-diaminobiphenyl-4-yl)sulfone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[3-(Oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2479241.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2479245.png)

![2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N,N-dipropylacetamide](/img/structure/B2479250.png)

![5-(3-chloro-4-fluorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2479253.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyloxy)acetamide](/img/structure/B2479258.png)